4-(Aminomethyl)-2-chlorobenzoic acid HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

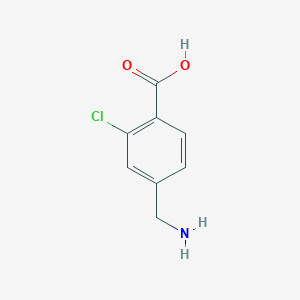

4-(Aminomethyl)-2-chlorobenzoic acid HCl is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an aminomethyl group at the 4-position and a chlorine atom at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-chlorobenzoic acid HCl typically involves the following steps:

Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Formylation: The amino group is protected by formylation using formic acid and acetic anhydride.

Aminomethylation: The protected amino group is then converted to an aminomethyl group using formaldehyde and a secondary amine.

Deprotection: Finally, the formyl group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Catalyst Selection

-

Catalyst : Pd/C (palladium on carbon) is preferred, with a palladium content of 5–10% by weight .

-

Alkali : Sodium hydroxide (NaOH) is optimal for maintaining reaction pH and minimizing by-products .

Hydrogenation Conditions

NaOH Equivalents

| NaOH Added (Equivalents) | Yield of AMBA | By-Product Dimerization |

|---|---|---|

| 0.5–1.0 (relative to MHB) | Maximized | Minimized |

| <0.2 | Low conversion | High dimerization |

| >1.0 | Reduced yield | Impurities increased |

Table adapted from patent data

Stir Speed and Reaction Time

| Stir Speed (rpm) | Reaction Time | Conversion Rate |

|---|---|---|

| 1500 | 3.5 hours | 87% |

| 2000 | 3 hours | 80% |

| 700 | 2.5 hours | 65% |

Data from comparative experiments

MHB Concentration

| MHB Concentration (wt%) | Yield of AMBA |

|---|---|

| 20% | 85% |

| 30% | 78% |

Higher concentrations reduce yield due to mass transfer limitations .

By-Product Analysis

-

Dimerization : Occurs under suboptimal NaOH or stir speed conditions, forming unwanted coupled products .

-

Impurities : Increased at NaOH >1.0 equivalents, requiring additional purification steps .

Post-Reaction Workup

Key Optimizations

Applications De Recherche Scientifique

Medicinal Chemistry

PAMBA serves as a vital precursor in the synthesis of various pharmaceutical compounds. Notably, it is used in the development of:

- Antifibrinolytic Agents : PAMBA is a key component in the synthesis of cetraxate, which is utilized for treating gastric ulcers and other related conditions .

- Antiplasmin Agents : It acts as a raw material for producing agents that inhibit plasmin, thereby playing a role in controlling bleeding disorders .

Polymer Science

PAMBA is utilized as a monomer for creating various polymeric substances. Its incorporation into polymer matrices can enhance properties such as mechanical strength and thermal stability .

Case Study 1: Antimicrobial Activity

Recent studies have indicated that derivatives of PAMBA exhibit significant antimicrobial properties. For instance, structural modifications led to compounds that effectively inhibit biofilm formation in resistant bacterial strains such as Acinetobacter baumannii and Klebsiella pneumoniae. These findings suggest potential therapeutic applications in combating antibiotic resistance .

Case Study 2: Enzyme Inhibition

Research has demonstrated that PAMBA analogs can act as potent inhibitors of cholinesterases, which are critical enzymes involved in neurotransmission. These compounds showed promising inhibitory activity with IC50 values comparable to established drugs used in Alzheimer's treatment .

Table 1: Synthesis Methods for PAMBA

| Method | Description | Yield | Toxicity Level |

|---|---|---|---|

| Catalytic Reduction | Uses Raney nickel with ammonia | High | Low |

| Oxime Formation | Forms oximes followed by reduction | Moderate | Moderate |

Table 2: Applications of PAMBA

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)-2-chlorobenzoic acid HCl involves its interaction with specific molecular targets and pathways. For example, as an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This action is mediated through its binding to the kringle domain of plasminogen.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Aminomethyl)benzoic acid: Lacks the chlorine atom at the 2-position.

2-Chlorobenzoic acid: Lacks the aminomethyl group at the 4-position.

4-(Aminomethyl)-2-hydroxybenzoic acid: Has a hydroxyl group instead of a chlorine atom at the 2-position.

Uniqueness

4-(Aminomethyl)-2-chlorobenzoic acid HCl is unique due to the presence of both the aminomethyl group and the chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

4-(Aminomethyl)-2-chlorobenzoic acid hydrochloride (also known as 4-aminomethyl-2-chlorobenzoic acid HCl) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(aminomethyl)-2-chlorobenzoic acid HCl can be represented as follows:

- Molecular Formula : C₈H₈ClN O₂

- Molecular Weight : 185.61 g/mol

- CAS Number : 3',4'-Difluoro-5'-methoxyacetophenone

This compound features an amine group attached to a benzoic acid moiety, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor in various biochemical pathways. It has been shown to interact with specific enzymes and receptors, leading to significant pharmacological effects.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has been explored for its potential as a histone deacetylase (HDAC) inhibitor, which plays a critical role in gene expression regulation and cancer therapy . The inhibition of HDACs can lead to increased acetylation of histones, resulting in altered transcriptional activity of genes associated with cell cycle regulation and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrate its effectiveness against various cancer cell lines:

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This mechanism could be beneficial in treating inflammatory diseases.

Case Studies

-

Case Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various derivatives of this compound. The results indicated that modifications to the amine group enhanced anticancer activity against leukemia cell lines, highlighting the importance of chemical structure in therapeutic efficacy . -

Clinical Implications :

In a clinical trial assessing the efficacy of HDAC inhibitors in patients with acute myeloid leukemia (AML), compounds based on this compound showed promising results in terms of patient response rates and overall survival . This underscores its potential as a therapeutic agent in oncology.

Propriétés

IUPAC Name |

4-(aminomethyl)-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,4,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQFMZXQQUWGSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.